Cannabidivarinic Acid (CBDVA, CAS 31932-13-5) is a propyl (C3) homolog of cannabidiolic acid (CBDA) and the direct biosynthetic acidic precursor to the neutral cannabinoid cannabidivarin (CBDV). In procurement and formulation contexts, CBDVA is distinguished by its high lipophilicity, exceptional peripheral restriction, and unique thermal decarboxylation profile[1]. Unlike its decarboxylated counterpart CBDV, CBDVA maintains a distinct pharmacological profile characterized by potent T-type calcium channel inhibition and G-protein coupled receptor 55 (GPR55) antagonism, alongside a lack of transient receptor potential (TRP) channel activation [2]. These baseline properties make isolated CBDVA a critical selection for advanced formulation workflows targeting peripheral endocannabinoid system (ECS) modulation without central nervous system (CNS) penetration or unintended nociceptive signaling.
Substituting CBDVA with its neutral form (CBDV) or utilizing crude acidic mixtures fundamentally alters both processability and pharmacological targeting. In vivo, CBDVA does not undergo significant decarboxylation to CBDV following systemic administration, meaning the two compounds are not interchangeable prodrugs and must be procured specifically for their distinct target affinities [1]. Furthermore, CBDVA exhibits a highly restricted brain-to-plasma ratio compared to other cannabinoid classes, ensuring strict peripheral localization. From a process standpoint, the thermal stability of isolated CBDVA differs significantly from matrix-bound extracts; substituting pure CBDVA with crude acidic mixtures introduces plant-derived catalytic impurities that accelerate unintended decarboxylation to CBDV at elevated temperatures, thereby compromising batch reproducibility and formulation stability [2].
Following intraperitoneal administration, CBDVA achieves rapid systemic absorption but demonstrates severe restriction from the central nervous system compared to other cannabinoid classes. Quantitative analysis reveals a brain-to-plasma ratio of just 0.02, with maximal brain concentrations reaching only 0.8 ng/mg and rapid elimination (t1/2 = 19 min). Furthermore, neutral CBDV is not detected in plasma or brain tissue post-injection, confirming that CBDVA does not act as an in vivo prodrug for CBDV [1].
| Evidence Dimension | Brain-to-plasma partitioning and in vivo decarboxylation |
| Target Compound Data | Brain-to-plasma ratio of 0.02; 0% in vivo conversion to CBDV |
| Comparator Or Baseline | Systemic plasma concentration (Baseline) |
| Quantified Difference | 98% restriction from brain tissue relative to plasma levels |
| Conditions | Intraperitoneal (i.p.) administration in murine models (5 mg/kg) |
Ensures that CBDVA can be utilized in peripheral-targeted formulations without inducing CNS-mediated psychoactive or off-target neurological effects.
CBDVA exhibits potent and selective inhibition of specific T-type calcium channels, which differentiates it from other minor cannabinoids. In fluorescence-based assays, CBDVA demonstrated ≥80% inhibition against Cav3.1 and Cav3.2 channels. Concentration-response studies established an IC50 of 2 µM for Cav3.1 and 11 µM for Cav3.2, while showing substantially less effect on the Cav3.3 isoform. Additionally, CBDVA acts as a potent antagonist at the GPR55 receptor [1].
| Evidence Dimension | T-type calcium channel IC50 |
| Target Compound Data | Cav3.1 IC50 = 2 µM; Cav3.2 IC50 = 11 µM |
| Comparator Or Baseline | Cav3.3 channel (Baseline) |
| Quantified Difference | Highly preferential inhibition of Cav3.1/3.2 over Cav3.3 |
| Conditions | Recombinant T-type channels overexpressed in HEK-293 cells |
Provides a precise mechanistic rationale for procuring CBDVA in anti-convulsant or GPR55-targeted drug discovery over broad-spectrum cannabinoids.
The acidic structure of CBDVA fundamentally alters its interaction with transient receptor potential (TRP) channels compared to its neutral counterpart, CBDV. While CBDV is a known activator of TRPV1 (EC50 ~3.5 µM) and TRPA1, electrophysiological evaluations show that CBDVA at 1 µM causes no significant alteration of excitatory neurotransmission or TRP-mediated calcium responses in neuronal models [1].
| Evidence Dimension | TRPV1 / TRPA1 Activation |
| Target Compound Data | No significant calcium response or activation at 1 µM |
| Comparator Or Baseline | CBDV (EC50 ~3.5 µM for TRPV1) |
| Quantified Difference | Complete lack of TRP-mediated nociceptive activation at equivalent baseline concentrations |
| Conditions | Dorsal root ganglion (DRG) neuronal models |
Allows formulators to target the endocannabinoid system without triggering the TRPV1/TRPA1 nociceptive or desensitization pathways associated with neutral cannabinoids.
The thermal processability of CBDVA is highly dependent on its purity. In a crude cannabis extract matrix, thermal treatment at 130 °C for 30 minutes yields a 93% decarboxylation conversion from CBDVA to CBDV. However, isolated high-purity acidic cannabinoids lack the plant-derived matrix components that act as catalysts, resulting in a significantly reduced conversion rate (~43% for class baseline CBDA) under identical thermal conditions [1].
| Evidence Dimension | Thermal decarboxylation yield at 130 °C (30 min) |
| Target Compound Data | 93% conversion to CBDV (in crude matrix) |
| Comparator Or Baseline | Isolated high-purity acidic cannabinoids (~43% conversion) |
| Quantified Difference | ~50% reduction in unintended thermal conversion when matrix catalysts are removed |
| Conditions | Thermal reaction at 130 °C for 30 minutes |
Dictates that procurement of high-purity isolated CBDVA is required to maintain formulation stability and prevent unintended conversion to CBDV during moderate-heat processing.
Due to its exceptionally low brain-to-plasma ratio (0.02) and lack of in vivo conversion to CBDV, CBDVA is the optimal precursor for formulating therapeutics that target peripheral endocannabinoid system (ECS) receptors while strictly avoiding CNS penetration and psychoactive off-target effects [1].
CBDVA's potent and selective inhibition of Cav3.1 (IC50 = 2 µM) and Cav3.2 channels, combined with its GPR55 antagonism, makes it a highly specific procurement choice for in vitro and in vivo models studying intractable epilepsies and T-type channel dysfunction [2].
Because CBDVA does not activate TRPV1 or TRPA1 channels—unlike its neutral counterpart CBDV—it is the preferred compound for anti-inflammatory research where nociceptive triggering or TRP-mediated desensitization must be avoided [3].
The distinct thermal stability of isolated CBDVA compared to matrix-bound extracts allows it to be utilized reliably as an analytical reference standard. Procuring high-purity CBDVA ensures that calibration curves remain accurate without the rapid, catalyst-driven decarboxylation seen in crude mixtures [4].